Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Overview
Description
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate: is an organic compound with the molecular formula C₁₂H₂₂N₂O₂. It is a member of the diazaspiro compounds, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the nucleophilic substitution reaction of cyclohexanone with tert-butyl carbamate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Chemistry: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of spirocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of spirocyclic structures with biological targets. It can serve as a model compound to understand the behavior of spirocyclic drugs .
Medicine: Its unique structure makes it a candidate for the design of novel therapeutic agents, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, coatings, and plastic additives. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This unique binding capability can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- Tert-butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate
Comparison: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the position of the tert-butyl group. This configuration provides distinct reactivity and binding properties compared to other similar compounds. For instance, the position of the tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDKYJLNLUCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624432 | |
Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646055-63-2 | |
Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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